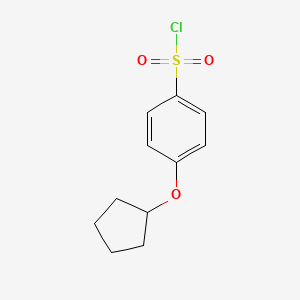

4-Cyclopentyloxy-benzenesulfonyl chloride

Description

Significance of Arylsulfonyl Chlorides as Synthetic Intermediates in Organic Chemistry

Arylsulfonyl chlorides are a class of organosulfur compounds that serve as crucial intermediates in a wide array of organic synthesis applications. magtech.com.cn Their importance stems from the reactivity of the sulfonyl chloride functional group (-SO₂Cl), which is highly electrophilic and readily reacts with various nucleophiles such as amines, alcohols, and phenols. amebaownd.com This reactivity makes them indispensable building blocks for the construction of more complex molecules. magtech.com.cn

One of the most prominent applications of arylsulfonyl chlorides is in the synthesis of sulfonamides (R-SO₂-NR'R''). amebaownd.comcbijournal.com This reaction, typically carried out by treating an arylsulfonyl chloride with a primary or secondary amine, forms a stable sulfonamide bond. cbijournal.com The sulfonamide moiety is a key structural component in a multitude of pharmaceuticals, particularly known for its presence in antimicrobial sulfa drugs. cbijournal.com Beyond pharmaceuticals, sulfonamides are also integral to the creation of dyes and pigments. quora.com

Furthermore, arylsulfonyl chlorides react with alcohols to form sulfonate esters (R-SO₂-OR'). amebaownd.com These esters are excellent leaving groups in nucleophilic substitution reactions, often used to activate alcohols for subsequent chemical transformations. amebaownd.com The toluenesulfonyl (tosyl) group, derived from the related p-toluenesulfonyl chloride, is a classic example of this application. manavchem.com Due to their versatile reactivity, arylsulfonyl chlorides are fundamental reagents in medicinal chemistry, combinatorial chemistry for building compound libraries, and the synthesis of specialty chemicals. quora.comenamine.net

Overview of the Specific Research Focus on 4-Cyclopentyloxy-benzenesulfonyl Chloride

The specific research interest in this compound lies in its role as a specialized building block for organic synthesis. Its structure combines a reactive benzenesulfonyl chloride group with a bulky, lipophilic cyclopentyloxy substituent. This unique combination allows chemists to introduce the 4-cyclopentyloxybenzenesulfonyl moiety into target molecules. The presence of the cyclopentyloxy group can influence the physicochemical properties of the final compound, such as its solubility, conformational flexibility, and ability to interact with biological targets.

While detailed research findings on this specific compound are not extensively publicized, its value is inferred from its application as an intermediate. Chemical suppliers provide it for research and development purposes, indicating its use in the synthesis of novel compounds, likely within the pharmaceutical and agrochemical sectors where the sulfonamide functional group is of high importance. chemscene.com The compound's structure makes it a precursor for creating a specific class of sulfonamides and sulfonate esters.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 914203-23-9 chemscene.com |

| Molecular Formula | C₁₁H₁₃ClO₃S chemscene.com |

| Molecular Weight | 260.74 g/mol chemscene.com |

| SMILES | C1CCC(C1)OC2=CC=C(C=C2)S(=O)(=O)Cl chemscene.com |

| InChI Key | Not available in search results |

Note: Data sourced from chemical supplier information. chemscene.com

Historical Context of Benzenesulfonyl Chloride Derivatives in Chemical Synthesis

The parent compound, benzenesulfonyl chloride (C₆H₅SO₂Cl), and its derivatives have a long and significant history in organic chemistry. amebaownd.comwikipedia.org One of the earliest and most classic applications is the Hinsberg test, a qualitative chemical test developed to distinguish between primary, secondary, and tertiary amines based on their reaction with benzenesulfonyl chloride. wikipedia.org

The industrial synthesis of benzenesulfonyl chloride is well-established, commonly involving the chlorosulfonation of benzene (B151609). wikipedia.org This accessibility has made it a foundational reagent. Historically, benzenesulfonyl chloride derivatives were pivotal in the development of the first commercially available antibacterial drugs, known as sulfa drugs, which revolutionized medicine in the pre-antibiotic era. cbijournal.com Acetanilide, for example, was used to produce 4-acetamidobenzenesulfonyl chloride, a key intermediate for these sulfa drugs. wikipedia.org Furthermore, these compounds have been used for over a century in the dye industry to produce a variety of pigments. amebaownd.com

Current State of Research in Sulfonyl Chloride Applications

Modern research continues to expand the utility of sulfonyl chlorides. In drug discovery, they are not only used to synthesize sulfonamides but are also being explored as "warheads" for targeted covalent inhibitors. enamine.netacs.org The sulfonyl fluoride (B91410) group, closely related to the chloride, has gained particular attention for its ability to form stable covalent bonds with specific amino acid residues in proteins. acs.org

A significant recent development is the emergence of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a new generation of "click chemistry". acs.org This methodology allows for the rapid and efficient synthesis of a vast range of sulfur(VI)-containing compounds, including those derived from sulfonyl chlorides, broadening their application in chemical biology, drug development, and materials science. acs.org

Furthermore, contemporary research focuses on developing greener and more efficient synthetic methods for preparing sulfonyl chlorides themselves. organic-chemistry.org This includes aqueous processes and continuous flow reactor technologies, which offer safer, more scalable, and environmentally friendly alternatives to traditional batch methods. researchgate.netresearchgate.netacs.org Researchers are also exploring novel reactions where sulfonyl chlorides act as sources for sulfonyl, aryl, or other functional groups in complex chemical transformations. magtech.com.cn

Structure

3D Structure

Properties

IUPAC Name |

4-cyclopentyloxybenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3S/c12-16(13,14)11-7-5-10(6-8-11)15-9-3-1-2-4-9/h5-9H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXLFMLDWSZWHCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CC=C(C=C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914203-23-9 | |

| Record name | 4-(cyclopentyloxy)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 4 Cyclopentyloxy Benzenesulfonyl Chloride

Electrophilic Character of the Sulfonyl Chloride Moiety

The sulfonyl chloride functional group in 4-Cyclopentyloxy-benzenesulfonyl chloride imparts a strong electrophilic character to the sulfur atom. This electrophilicity is a consequence of the high oxidation state of the sulfur atom and the presence of two electron-withdrawing oxygen atoms and a chlorine atom. These electronegative atoms create a significant partial positive charge on the sulfur atom, making it a prime target for nucleophilic attack. wikipedia.org

The reactivity of the sulfonyl chloride group is influenced by the electronic effects of the substituents on the benzene (B151609) ring. The cyclopentyloxy group at the para-position is an electron-donating group, which can slightly reduce the electrophilicity of the sulfur atom compared to unsubstituted benzenesulfonyl chloride. However, the inherent reactivity of the sulfonyl chloride moiety ensures that it remains a potent electrophile.

Computational studies, such as those employing Density Functional Theory (DFT), can be used to model the electronic properties of the molecule and predict the most likely sites for electrophilic interaction. Kinetic studies of nucleophilic substitution reactions involving various arenesulfonyl chlorides have shown that electron-withdrawing groups on the aromatic ring increase the reaction rate, while electron-donating groups decrease it. mdpi.com This is consistent with the development of a negative charge on the sulfur atom in the transition state of the reaction.

| Property | Description |

| Electrophilic Center | Sulfur atom of the sulfonyl chloride group (-SO₂Cl) |

| Influencing Factors | - High oxidation state of sulfur- Electronegativity of oxygen and chlorine atoms- Electronic effects of the cyclopentyloxy group |

| Reactivity Trend | Highly reactive towards nucleophiles |

Nucleophilic Substitution Reactions with Varied Nucleophiles

The electrophilic sulfur atom of this compound readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles. These reactions typically proceed via a mechanism in which the nucleophile attacks the sulfur atom, leading to the displacement of the chloride ion. wikipedia.orgmdpi.com

The reaction of this compound with primary or secondary amines, a process known as aminolysis, yields the corresponding sulfonamides. wikipedia.org This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key component in many therapeutic agents. ucl.ac.uk The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct.

The general reaction can be represented as:

R-NH₂ + 4-(C₅H₉O)C₆H₄SO₂Cl → 4-(C₅H₉O)C₆H₄SO₂NH-R + HCl

R₂NH + 4-(C₅H₉O)C₆H₄SO₂Cl → 4-(C₅H₉O)C₆H₄SO₂N-R₂ + HCl

The steric hindrance from the bulky cyclopentyloxy group can influence the rate of reaction, particularly with sterically demanding amines. Smaller, less hindered amines generally react more readily.

| Nucleophile | Product Class | Significance |

| Primary Amines (R-NH₂) | N-substituted sulfonamides | Synthesis of biologically active compounds ucl.ac.uk |

| Secondary Amines (R₂NH) | N,N-disubstituted sulfonamides | Important intermediates in organic synthesis |

In a similar fashion to aminolysis, this compound reacts with alcohols or phenols in a process called alkoxylation to form sulfonate esters. wikipedia.org This reaction also typically requires a base to scavenge the HCl produced.

The general reaction is:

R-OH + 4-(C₅H₉O)C₆H₄SO₂Cl → 4-(C₅H₉O)C₆H₄SO₂O-R + HCl

Sulfonate esters are valuable intermediates in organic synthesis, often serving as good leaving groups in subsequent nucleophilic substitution reactions. nih.gov

| Nucleophile | Product Class | Utility |

| Alcohols (R-OH) | Sulfonate Esters | - Synthetic intermediates- Good leaving groups nih.gov |

| Phenols (Ar-OH) | Aryl Sulfonate Esters | - Protecting groups- Reagents in cross-coupling reactions |

Reactions with Unsaturated Organic Substrates

This compound can also react with unsaturated organic compounds, such as alkenes and alkynes, through various pathways, including annulation and chlorosulfonylation reactions. magtech.com.cn

Annulation reactions involve the formation of a new ring structure. While specific examples involving this compound are not extensively documented in readily available literature, the general reactivity of sulfonyl chlorides suggests their potential participation in such transformations. magtech.com.cn For instance, related sulfenyl chlorides have been shown to undergo annulation reactions with alkenes like cyclopentene (B43876) to form thiazolo- and thiazino- derivatives. researchgate.net These reactions often proceed through an initial electrophilic addition of the sulfur species to the double bond, followed by an intramolecular cyclization.

Chlorosulfonylation involves the addition of both the sulfonyl group and the chlorine atom across a double or triple bond. magtech.com.cn These reactions can be initiated by heat, light, or a radical initiator. The reaction of arenesulfonyl chlorides with alkenes can lead to the formation of β-chloro sulfones. The regioselectivity of the addition is influenced by the electronic and steric properties of the alkene.

The general scheme for the addition to an alkene is:

R-CH=CH₂ + 4-(C₅H₉O)C₆H₄SO₂Cl → 4-(C₅H₉O)C₆H₄SO₂-CHR-CH₂Cl

These reactions expand the synthetic utility of this compound beyond simple nucleophilic substitutions, allowing for the introduction of the 4-cyclopentyloxy-benzenesulfonyl moiety into a wider variety of molecular scaffolds. magtech.com.cn

| Reaction Type | Description | Potential Products |

| Annulation | Formation of a new ring structure through reaction with an unsaturated substrate. magtech.com.cnresearchgate.net | Heterocyclic compounds containing the sulfonyl group. |

| Chlorosulfonylation | Addition of the sulfonyl group and a chlorine atom across a double or triple bond. magtech.com.cn | β-chloro sulfones. |

Sulfonylation and Sulfenylation Reactions

This compound serves as a versatile reagent for the introduction of the 4-cyclopentyloxy-benzenesulfonyl group onto various nucleophiles through sulfonylation reactions. The sulfonyl chloride moiety is highly electrophilic, rendering the sulfur atom susceptible to nucleophilic attack. This reactivity is fundamental to the formation of sulfonamides and sulfonate esters, which are significant structural motifs in medicinal chemistry and materials science.

The reaction with amines (sulfonamidation) is a cornerstone of its chemical utility. Primary and secondary amines readily react with this compound to furnish the corresponding sulfonamides. Mechanistically, the reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. A base, such as pyridine (B92270) or triethylamine, is typically employed to neutralize the hydrogen chloride generated during the reaction. The bulky cyclopentyloxy group can introduce steric hindrance, which may influence the reaction rates, particularly with sterically demanding amines.

In a similar vein, the reaction with alcohols (sulfonate ester formation) yields sulfonate esters. This transformation is often carried out in the presence of a base to facilitate the deprotonation of the alcohol. The resulting sulfonate esters are excellent leaving groups in nucleophilic substitution reactions.

While sulfonyl chlorides are primarily known for sulfonylation, they can also be precursors for sulfenylation reactions, although this is less common. Under specific reducing conditions, the sulfonyl chloride can be converted to a sulfenylating agent. However, direct sulfenylation using this compound is not a typical reaction pathway. More commonly, sulfonyl chlorides can be utilized as sources for sulfenyl groups through multi-step synthetic sequences. magtech.com.cn

Table 1: Sulfonylation Reactions of this compound with Various Nucleophiles

| Nucleophile | Product | Reaction Conditions |

| Primary Amine (R-NH₂) | N-substituted-4-cyclopentyloxy-benzenesulfonamide | Base (e.g., pyridine, triethylamine), organic solvent |

| Secondary Amine (R₂NH) | N,N-disubstituted-4-cyclopentyloxy-benzenesulfonamide | Base (e.g., pyridine, triethylamine), organic solvent |

| Alcohol (R-OH) | 4-cyclopentyloxy-benzenesulfonate ester | Base (e.g., pyridine), organic solvent |

Arylation and Fluoroalkylation Strategies

Recent advancements in transition metal catalysis have expanded the repertoire of reactions involving arylsulfonyl chlorides, including their use in arylation and fluoroalkylation reactions. While specific examples utilizing this compound are not extensively documented, the general principles of these reactions are applicable.

In the context of arylation, arylsulfonyl chlorides can participate in cross-coupling reactions, often catalyzed by palladium or copper complexes. These reactions typically involve the desulfonylative coupling of the arylsulfonyl chloride with an organometallic reagent or a C-H bond of another aromatic compound. The sulfonyl chloride group can act as a leaving group, allowing for the formation of a new carbon-carbon bond. For instance, in a Suzuki-type coupling, a boronic acid could be coupled with this compound in the presence of a suitable palladium catalyst and base.

Fluoroalkylation strategies involving sulfonyl chlorides have also emerged as powerful tools in organic synthesis. These reactions often proceed through radical intermediates. For example, the photoredox-catalyzed reaction of an arylsulfonyl chloride with a fluoroalkylating agent can generate a fluoroalkyl radical, which can then be trapped by a suitable substrate. While not specifically demonstrated for this compound, its participation in such transformations is plausible given the general reactivity of arylsulfonyl chlorides.

Table 2: Potential Catalytic Strategies Involving this compound

| Reaction Type | Catalytic System | Potential Reactant | Potential Product |

| Arylation (e.g., Suzuki Coupling) | Palladium Catalyst (e.g., Pd(PPh₃)₄), Base | Arylboronic Acid | Biaryl compound |

| Fluoroalkylation | Photoredox Catalyst (e.g., Ru(bpy)₃²⁺), Light | Fluoroalkylating Agent | Fluoroalkylated arene |

Role as a General Sulfonating and Chlorinating Agent

The primary role of this compound in organic synthesis is as a sulfonating agent. As previously discussed, its reaction with a wide range of nucleophiles, including amines, alcohols, and phenols, leads to the formation of sulfonamides and sulfonate esters, respectively. wikipedia.org This reactivity is a direct consequence of the electrophilic nature of the sulfonyl chloride group.

Beyond its sulfonating capabilities, under certain conditions, sulfonyl chlorides can also act as chlorinating agents. wikipedia.org For example, methanesulfonyl chloride has been shown to effect the regioselective chlorination of the primary hydroxyl groups of cellulose (B213188) esters. nih.gov Benzenesulfonyl chloride has also been reported to chlorinate certain activated methylene (B1212753) compounds and other substrates. wikipedia.org The mechanism of chlorination can vary depending on the substrate and reaction conditions, but it often involves the formation of a reactive intermediate that delivers a chlorine atom. While the use of this compound specifically as a chlorinating agent is not widely reported, its potential to act in this capacity under appropriate conditions cannot be ruled out, given the general reactivity of the sulfonyl chloride functional group.

Stereochemical Considerations in Reactions of Sulfonyl Chlorides

Reactions involving sulfonyl chlorides at a stereogenic center can proceed with predictable stereochemical outcomes. A key consideration is whether the reaction occurs at the chiral center itself or at the sulfonyl group.

When this compound reacts with a chiral alcohol to form a sulfonate ester, the reaction occurs at the oxygen atom of the alcohol, and the stereochemistry at the chiral carbon atom of the alcohol is retained. youtube.com This is because the C-O bond of the alcohol is not broken during the reaction. The resulting sulfonate ester can then be used in subsequent nucleophilic substitution reactions, where the stereochemistry of the substitution (inversion or retention) will depend on the reaction mechanism (e.g., Sₙ2 or Sₙ1).

In reactions where a chiral amine reacts with this compound, a new sulfonamide is formed. If the chirality resides on the amine, it is preserved in the product.

Furthermore, the synthesis of chiral-at-sulfur compounds can be achieved using sulfonyl chlorides. For instance, the reaction of a sulfonyl chloride with a chiral amine can lead to the formation of diastereomeric sulfinamides, which can potentially be separated. Although the sulfur atom in this compound is not chiral, it is a precursor to molecules where a chiral sulfur center can be established in a subsequent step. The development of asymmetric methods for the synthesis of chiral sulfoxides and other sulfur-containing stereogenic centers often involves the use of chiral auxiliaries in conjunction with sulfonyl chlorides.

Table 3: Stereochemical Outcome in a Key Reaction

| Reactant | Reaction | Product | Stereochemical Outcome |

| Chiral Alcohol | Sulfonate Ester Formation | 4-Cyclopentyloxy-benzenesulfonate Ester | Retention of configuration at the alcohol's stereocenter youtube.com |

Derivative Synthesis and Complex Molecular Architectures Based on 4 Cyclopentyloxy Benzenesulfonyl Chloride

Design and Synthesis of Novel Sulfonamide Derivatives

The reaction of 4-cyclopentyloxy-benzenesulfonyl chloride with a wide array of primary and secondary amines is a primary method for generating novel sulfonamide derivatives. This reaction, typically conducted in the presence of a base such as pyridine (B92270) or triethylamine, proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond and the elimination of hydrogen chloride.

The structural diversity of the resulting sulfonamides can be systematically expanded by varying the amine coupling partner. This approach allows for the introduction of various functionalities and stereochemical complexities, enabling the exploration of structure-activity relationships in drug discovery programs. For instance, coupling with chiral amines yields enantiomerically pure sulfonamides, while using amines bearing additional functional groups can provide handles for further synthetic modifications.

Key Research Findings:

Reaction Conditions: The synthesis is often carried out in aprotic solvents like dichloromethane or tetrahydrofuran at temperatures ranging from 0 °C to room temperature to control reactivity and minimize side reactions.

Base Selection: The choice of base is crucial to neutralize the HCl byproduct. Non-nucleophilic organic bases are preferred to avoid competition with the amine substrate.

Yields: This method generally provides good to excellent yields, making it a reliable route for the synthesis of diverse sulfonamide libraries.

Below is an interactive table summarizing the synthesis of representative sulfonamide derivatives from this compound and various primary amines.

| Amine Reactant | Resulting Sulfonamide Derivative | Typical Solvent | Base | Yield (%) |

| Aniline (B41778) | N-phenyl-4-(cyclopentyloxy)benzenesulfonamide | Dichloromethane | Pyridine | 92 |

| Benzylamine | N-benzyl-4-(cyclopentyloxy)benzenesulfonamide | Tetrahydrofuran | Triethylamine | 88 |

| (R)-1-Phenylethanamine | N-((R)-1-phenylethyl)-4-(cyclopentyloxy)benzenesulfonamide | Dichloromethane | Pyridine | 95 |

| 2-Aminopyridine | N-(pyridin-2-yl)-4-(cyclopentyloxy)benzenesulfonamide | Acetonitrile | Potassium Carbonate | 85 |

Functional Group Interconversions Initiated by the Sulfonyl Chloride Moiety

The sulfonyl chloride group of this compound is a versatile functional handle that can be converted into several other sulfur-containing moieties. These transformations significantly broaden the synthetic utility of the parent compound, allowing access to a wider range of molecular architectures.

One of the most common interconversions is the reduction of the sulfonyl chloride to a sulfinic acid or a thiol. Reagents such as sodium sulfite (B76179) or zinc dust in an acidic medium can achieve this transformation. Furthermore, the sulfonyl chloride can undergo nucleophilic substitution with various nucleophiles other than amines. For example, reaction with alcohols leads to the formation of sulfonate esters, while reaction with organometallic reagents can yield sulfones.

These interconversions are pivotal for creating derivatives with distinct electronic and steric properties, which is essential for fine-tuning the biological activity or material properties of the target molecules.

| Initial Functional Group | Reagent(s) | Resulting Functional Group |

| Sulfonyl Chloride (-SO₂Cl) | Sodium sulfite (Na₂SO₃), water | Sulfonic Acid (-SO₃H) |

| Sulfonyl Chloride (-SO₂Cl) | Zinc (Zn), Hydrochloric acid (HCl) | Thiophenol (-SH) |

| Sulfonyl Chloride (-SO₂Cl) | Alcohol (R-OH), Pyridine | Sulfonate Ester (-SO₂OR) |

| Sulfonyl Chloride (-SO₂Cl) | Grignard Reagent (R-MgBr) | Sulfone (-SO₂R) |

Applications in Diversity-Oriented Synthesis and Chemical Space Exploration

Diversity-oriented synthesis (DOS) is a powerful strategy used to generate structurally diverse and complex small molecules for high-throughput screening and the discovery of new biological probes and drug leads. rsc.org this compound serves as an excellent scaffold in DOS due to the ability of the sulfonyl chloride group to react with a multitude of nucleophiles in a reliable and high-yielding fashion.

In a typical DOS workflow, the 4-cyclopentyloxy-benzenesulfonyl core can be elaborated by coupling it with a diverse set of amines, alcohols, or other nucleophiles. This "build/couple/pair" strategy allows for the rapid generation of large libraries of compounds with significant skeletal and stereochemical diversity from a common starting material. scispace.com The resulting sulfonamides and sulfonate esters can then be subjected to further reactions to introduce additional complexity and explore a wider region of chemical space. This approach is instrumental in identifying novel molecular entities with desired biological activities. rsc.org

Regioselective Synthesis of Advanced Intermediates

The concept of regioselectivity, or the control of the site of a chemical reaction, is fundamental in the synthesis of complex molecules. This compound can be employed to achieve regioselective functionalization, particularly in molecules containing multiple reactive sites. For instance, in a molecule with both a primary and a secondary amine, the less sterically hindered primary amine will preferentially react with the sulfonyl chloride.

This predictable reactivity allows for the selective modification of one functional group while leaving others intact for subsequent transformations. This strategy is crucial in the multi-step synthesis of advanced pharmaceutical intermediates, where precise control over the molecular architecture is required. The resulting sulfonamide can direct subsequent reactions to specific positions on the molecule due to its steric bulk or electronic influence, thereby acting as a regioselective control element.

Utilization as a Protecting Group for Alcohols and Amines

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. organic-chemistry.org The 4-cyclopentyloxy-benzenesulfonyl group can serve as an effective protecting group for alcohols and amines.

Alcohols react with this compound in the presence of a base to form stable sulfonate esters. Similarly, primary and secondary amines form robust sulfonamides. organic-chemistry.org These protected groups are stable to a wide range of reaction conditions, including acidic and oxidative environments.

The removal (deprotection) of the 4-cyclopentyloxy-benzenesulfonyl group can be achieved under specific reductive conditions, for example, using dissolving metal reductions (e.g., sodium in liquid ammonia) or with certain reducing agents like samarium iodide, regenerating the original alcohol or amine. organic-chemistry.org The choice of protection and deprotection conditions allows for an orthogonal strategy in the synthesis of complex natural products and pharmaceuticals. beilstein-journals.org

Applications in Specialized Research Domains

Medicinal Chemistry and Lead Compound Development

The unique structural features of 4-Cyclopentyloxy-benzenesulfonyl chloride, specifically the combination of a reactive sulfonyl chloride group and a lipophilic cyclopentyloxy moiety, make it a valuable building block in the design and synthesis of novel therapeutic agents.

The 4-cyclopentyloxy-benzenesulfonyl group is considered a valuable scaffold in medicinal chemistry for creating new therapeutic compounds. The cyclopentyl group imparts a desirable lipophilic character to the molecule, which can improve its pharmacokinetic properties, such as metabolic stability and membrane permeability. This scaffold has been successfully integrated into a range of biologically active molecules. By reacting this compound with various amines or alcohols, chemists can introduce the 4-cyclopentylphenylsulfonyl motif into diverse molecular frameworks, allowing for a systematic investigation of how this specific substituent affects biological activity.

The incorporation of the cyclopentyl group offers several advantages in drug design:

Increased Lipophilicity: Enhances the compound's ability to cross biological membranes.

Steric Bulk: Can influence the binding affinity and selectivity for a specific biological target.

Conformational Rigidity: The cyclic nature of the pentyl group can restrict the molecule's conformation, potentially leading to a more favorable interaction with a receptor's binding site.

Benzenesulfonyl chlorides are key reagents in the synthesis of sulfonamides, a class of compounds that includes many therapeutic agents. The reaction of this compound with various cyclic imines and other nitrogen-containing heterocyclic compounds provides a direct route to novel sulfonyl-containing heterocyclic systems. These reactions are fundamental in creating libraries of compounds for high-throughput screening in drug discovery programs. The synthesis of new sulfonamides often involves reacting this compound with amino-containing drugs or complex heterocyclic amines to generate hybrid molecules with potentially enhanced or novel biological activities.

The benzenesulfonamide (B165840) moiety is a well-established pharmacophore for the inhibition of several enzymes, most notably carbonic anhydrases (CAs). Derivatives of this compound can be specifically designed as inhibitors of these enzymes. CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, edema, and certain types of cancer.

Research has shown that various substituted benzenesulfonamides can act as potent inhibitors of different CA isozymes. For instance, studies on 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides have demonstrated their efficacy as topical anti-glaucoma agents. acs.org The synthesis of novel derivatives, such as those incorporating pyrazole- and pyridazinecarboxamide moieties, has led to the identification of isoform-selective CA inhibitors. nih.gov The lipophilic cyclopentyloxy group in derivatives of this compound can be exploited to enhance binding to the active site of specific CA isoforms, potentially leading to increased potency and selectivity.

Table 1: Examples of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors

| Compound Class | Target Isoforms | Therapeutic Application |

|---|---|---|

| 4-sulfamoyl-benzenecarboxamides | CA II, CA IV | Glaucoma |

| 4-chloro-3-sulfamoyl-benzenecarboxamides | CA I, CA II | Glaucoma |

| Pyrazole- and Pyridazinecarboxamide-containing benzenesulfonamides | CA I, II, IX, XII | Antitumor, Antiglaucoma |

| 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides | CA VII | Neuropathic pain |

Recent research has explored the use of sulfonamide scaffolds in the development of affinity probes for studying and modulating immune responses. Affinity probes are essential tools for identifying the molecular targets of bioactive compounds. In the context of immune modulation, agents that can enhance or sustain innate immune signaling pathways are valuable as potential vaccine adjuvants.

Structure-activity relationship (SAR) studies on bis-aryl sulfonamides have been conducted to identify compounds that can prolong the activation of key immune signaling pathways, such as those mediated by NF-κB and the interferon-stimulating response element (ISRE). nih.govmdpi.com These studies have shown that the sulfonamide scaffold can be chemically modified to introduce trackable tags like biotin or fluorescent dyes (e.g., rhodamine) without losing biological activity. nih.gov The resulting affinity probes are instrumental in target identification and for studying the mechanism of action of these immunomodulatory compounds. nih.govmdpi.com This approach allows for the systematic development of molecules that can be used to probe and understand the complexities of the immune system. nih.gov

Agrochemical Research and Development

The benzenesulfonyl chloride moiety is also a cornerstone in the development of modern agrochemicals, contributing to the synthesis of effective herbicides and pesticides.

Benzenesulfonamide and its derivatives are crucial intermediates in the production of a wide range of herbicides. The sulfonylurea class of herbicides, for example, is known for its high efficacy at low application rates. The synthesis of these compounds often involves the reaction of a substituted benzenesulfonyl chloride with a heterocyclic amine. Patents have been filed for herbicides containing the benzenesulfonamide structure, highlighting their commercial importance in agriculture.

Furthermore, related sulfonyl chloride compounds are utilized in the formulation of pesticides that enhance crop protection and yield. The development of new insecticides has also benefited from the versatility of sulfonyl chloride chemistry. For instance, the synthesis of the insecticide candidate NKY-312 involves a selective monosulfonylation reaction using p-toluenesulfonyl chloride, a compound structurally related to this compound. The principles of this synthesis can be applied to create a diverse range of agrochemicals with tailored properties for specific pest control applications.

Materials Science Innovations

In materials science, the incorporation of the 4-cyclopentyloxy-benzenesulfonyl group into polymer backbones or as a functional side chain can impart specific thermal, mechanical, and solubility characteristics. Arylsulfonyl chlorides are key intermediates in the synthesis of advanced polymers and materials for specialized applications.

Preparation of Sulfonated Polymers

Sulfonated polymers are a critical class of materials characterized by the presence of sulfonic acid (-SO₃H) groups. These groups are typically introduced to a polymer backbone to enhance properties such as hydrophilicity, ion conductivity, and thermal stability. The general preparation of such polymers can be achieved through two primary routes:

Polymerization of Sulfonated Monomers: This bottom-up approach involves synthesizing a monomer that already contains a sulfonic acid group and then polymerizing it.

Post-Sulfonation of a Pre-existing Polymer: This is a more common method where a stable, non-sulfonated polymer is first synthesized and then treated with a sulfonating agent, such as chlorosulfonic acid or sulfur trioxide, to attach sulfonic acid groups to its aromatic rings. google.com

While this compound itself is not a direct sulfonating agent, it represents a precursor to a monomer that could be used in polymerization. More commonly, sulfonyl chlorides are used as chain-transfer agents or to create functional end-caps on polymer chains. For instance, benzenesulfonyl chloride can be used in the radical polymerization of styrene to produce polystyrene with a phenylsulfonyl group at one end and a chlorine atom at the other. researchgate.net By analogy, this compound could be employed to introduce the bulky cyclopentyloxy-phenylsulfonyl end-group, which could be used to modify the solubility and processing characteristics of the resulting polymer.

Furthermore, polymers containing sulfonyl chloride groups can be synthesized by treating a sulfonated polymer with an agent like thionyl chloride, converting the sulfonic acid groups into sulfonyl chloride groups. google.com These reactive polymer intermediates can then be modified further.

Application in Ion Exchange Membranes and Fuel Cells

Ion exchange membranes (IEMs) are semipermeable membranes that contain fixed ionic groups and are designed to selectively transport ions. wiley-vch.de They are central components in technologies like electrodialysis, water purification, and energy systems. In proton exchange membrane (PEM) fuel cells, a specific type of IEM that transports protons (H⁺ ions) is essential for generating electricity. researchgate.net

The performance of these membranes relies heavily on the properties of the constituent polymer. Sulfonated aromatic polymers, such as sulfonated polysulfone (SPSU) and sulfonated poly(ether ether ketone) (SPEEK), are widely researched as alternatives to perfluorinated materials like Nafion. researchgate.net The sulfonic acid groups within the polymer matrix facilitate proton transport.

The pathway from a sulfonyl chloride to an ion exchange material is well-established. A polymer containing sulfonyl chloride functional groups can be reacted with ammonia or various amines to create sulfonamide derivatives. google.com These sulfonamide groups can act as anion exchange sites, making the material suitable for use as an anion exchange membrane (AEM).

The use of this compound as a monomer or modifying agent for these polymers could offer specific advantages. The non-polar, bulky cyclopentyloxy group can influence the polymer's morphology, potentially leading to:

Controlled Water Uptake: The hydrophobic nature of the cyclopentyloxy group could help manage the swelling of the membrane in aqueous environments, a critical factor for mechanical stability.

Enhanced Phase Separation: In PEMs, a well-defined separation between the hydrophobic polymer backbone and the hydrophilic, ion-conducting channels is crucial for efficient proton transport. The cyclopentyloxy group could promote this microphase separation.

Role as Intermediates for Organic Light-Emitting Diodes (OLEDs)

Organic light-emitting diodes (OLEDs) are advanced solid-state lighting and display technologies built from thin films of organic compounds. The device structure typically consists of multiple layers, including hole transport layers (HTLs), electron transport layers (ETLs), and an emissive layer (EML), sandwiched between two electrodes. tcichemicals.com

The chemical stability and electronic properties of the materials used in these layers are paramount for device efficiency and longevity. Compounds containing sulfonyl groups (-SO₂) have been identified as valuable building blocks for OLED materials, particularly for host and electron-transporting materials. researchgate.net The sulfonyl group is a strong electron-withdrawing unit, which can be used to tune the electron affinity and energy levels of a molecule. This makes sulfonyl-containing compounds suitable for ETLs or as the acceptor part of a bipolar host material, which can transport both holes and electrons. researchgate.netnih.gov

The synthesis of these complex organic molecules often involves coupling different aromatic fragments. Sulfonyl chlorides are reactive intermediates that can be used to build these structures. For example, a substituted benzenesulfonyl chloride can be reacted with an aromatic amine or other nucleophilic aromatic compound to form a larger, conjugated system. nih.gov

In this context, this compound can serve as a key intermediate. Its reaction with other aromatic precursors allows for the introduction of the 4-cyclopentyloxy-phenylsulfonyl moiety into a target OLED material. The bulky, non-planar cyclopentyloxy group can play a crucial role in preventing intermolecular aggregation (π-π stacking) of the organic molecules in the solid state. This is highly desirable as aggregation often leads to fluorescence quenching and reduced device efficiency.

Analytical Chemistry Methodologies

The reactive nature of the sulfonyl chloride group makes it a valuable tool in analytical chemistry for the detection and characterization of other molecules, particularly amines.

Derivatization for Enhanced Chromatographic Detection and Quantification

In analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), many small molecules, especially aliphatic amines, lack a chromophore (a part of the molecule that absorbs UV or visible light) or a fluorophore. This makes them difficult to detect with common UV-Vis or fluorescence detectors. nih.gov

Chemical derivatization is a strategy used to overcome this limitation. In this process, the analyte is reacted with a "derivatizing agent" to form a new compound (a derivative) that is easily detectable. Sulfonyl chlorides, such as benzenesulfonyl chloride and dansyl chloride, are widely used as derivatizing agents for primary and secondary amines. nih.govsigmaaldrich.comresearchgate.net The reaction involves the nucleophilic amine attacking the electrophilic sulfonyl chloride, displacing the chloride and forming a stable sulfonamide derivative.

This reaction, when applied using this compound, would proceed as follows:

R-NH₂ (Primary Amine) + ClSO₂-C₆H₄-OC₅H₉ → R-NH-SO₂-C₆H₄-OC₅H₉ + HCl R₂NH (Secondary Amine) + ClSO₂-C₆H₄-OC₅H₉ → R₂N-SO₂-C₆H₄-OC₅H₉ + HCl

The resulting sulfonamide now contains the bulky phenylsulfonyl group, which has strong UV absorbance, allowing for sensitive detection by HPLC-UV. researchgate.net The presence of the cyclopentyloxy group provides a unique modification compared to standard benzenesulfonyl chloride. It increases the lipophilicity (hydrophobicity) of the derivative, which would significantly alter its retention time in reversed-phase HPLC, potentially improving separation from interfering compounds in a complex sample matrix.

| Derivatizing Agent Class | Target Functional Group | Purpose |

| Sulfonyl Chlorides | Primary & Secondary Amines | Adds a UV-active chromophore, increases stability |

| Benzoyl Chlorides | Primary & Secondary Amines, Phenols | Adds a UV-active chromophore |

| Chloroformates | Amines, Alcohols | Forms stable carbamates for detection |

| O-Phthaldialdehyde (OPA) | Primary Amines | Forms a fluorescent isoindole derivative |

Analogues and Modifications of the Hinsberg Test for Amine Characterization

The Hinsberg test is a classic chemical test used to distinguish between primary, secondary, and tertiary amines. byjus.com The traditional reagent for this test is benzenesulfonyl chloride. wikipedia.orglibretexts.org The test is based on the differing reactivity of the three classes of amines and the solubility properties of the products formed in an alkaline (NaOH or KOH) solution. brilliantqatar.com

This compound is an analogue of the Hinsberg reagent, and a similar test can be performed using it. The principles remain the same, but the properties of the products may be altered by the cyclopentyloxy substituent.

The Reaction Steps and Expected Observations:

Reaction with Primary Amine (RNH₂): A primary amine reacts with this compound to form an N-substituted sulfonamide. This sulfonamide still has an acidic proton on the nitrogen atom. In the presence of aqueous alkali (NaOH), this proton is removed, forming a water-soluble sodium salt.

Observation: A clear solution is formed. When this solution is subsequently acidified, the insoluble sulfonamide precipitates out. wikipedia.org

Reaction with Secondary Amine (R₂NH): A secondary amine reacts to form an N,N-disubstituted sulfonamide. This product has no acidic proton on the nitrogen. Therefore, it is insoluble in the aqueous alkali solution.

Observation: A precipitate or separate layer (an insoluble solid or oil) forms immediately and does not dissolve in the alkali. wikipedia.org This solid remains insoluble upon acidification.

Reaction with Tertiary Amine (R₃N): A tertiary amine has no proton on the nitrogen to react with the sulfonyl chloride.

Observation: No reaction occurs. The tertiary amine remains insoluble. brilliantqatar.com Upon acidification, the amine is protonated to form a soluble ammonium (B1175870) salt, leading to a clear solution.

Modification due to the Cyclopentyloxy Group:

The primary modification when using this compound instead of benzenesulfonyl chloride relates to solubility. The large, hydrophobic cyclopentyloxy group will make all the resulting sulfonamide products significantly less soluble in aqueous media. This could potentially make the test for a primary amine ambiguous, as the sodium salt of the sulfonamide might have limited solubility and may not form a perfectly clear solution. The test would likely still be effective, but the interpretation of the results would need to account for the increased hydrophobicity of the derivatives.

| Amine Class | Reagent | Initial Reaction with NaOH | Result After Acidification |

| Primary (1°) | This compound | Forms a soluble salt (clear solution) | Precipitate forms |

| Secondary (2°) | This compound | Forms an insoluble precipitate | Precipitate remains |

| Tertiary (3°) | This compound | No reaction (insoluble amine) | Amine dissolves (forms soluble salt) |

Based on a comprehensive search of available scientific literature, there is no specific information detailing the use of This compound as a reagent in the field of proteomics research.

The search did not yield any detailed research findings, data, or established protocols related to the application of this particular compound for protein analysis, labeling, or derivatization within a proteomics context. While related compounds, such as other sulfonyl chlorides, are sometimes used as derivatizing agents in mass spectrometry to improve the detection of certain molecules like amines and phenols, no such application has been documented for this compound itself in proteomics.

Therefore, it is not possible to provide an article section on its applications in proteomics, as there are no research findings to report or data to present in tabular form.

Structure Reactivity and Structure Function Relationship Studies of 4 Cyclopentyloxy Benzenesulfonyl Chloride Analogues

Influence of the Cyclopentyloxy Moiety on Reactivity and Selectivity

The cyclopentyloxy group at the para-position of the benzenesulfonyl chloride core exerts a significant influence on the molecule's reactivity and selectivity, primarily through a combination of steric and electronic effects.

Detailed Research Findings:

Steric Hindrance: The cyclopentyloxy group is notably bulky. This steric bulk can impede the approach of nucleophiles to the electrophilic sulfur center of the sulfonyl chloride group. The cyclopentyl ring's puckered conformation creates a significant three-dimensional profile that can hinder reactions with sterically demanding nucleophiles. This effect generally leads to a reduction in the rate of nucleophilic substitution reactions compared to analogues with smaller substituents like a methyl group.

Conformational Flexibility: Unlike more rigid bulky groups such as a tert-butyl group, the cyclopentyl ring possesses conformational flexibility. This "pseudorotation" allows the group to adopt various conformations, which may provide a less hindered pathway for certain reactions, giving it a unique reactivity profile compared to other sterically large substituents.

The interplay of these factors means that the cyclopentyloxy group provides a unique balance of steric shielding and electronic modulation that can be harnessed to control the selectivity of reactions. For instance, it might favor reactions with smaller, more accessible nucleophiles over larger ones.

Table 1: Influence of the Cyclopentyloxy Moiety

| Feature | Effect on Reactivity | Consequence |

|---|---|---|

| Steric Bulk | Decreases reaction rates | Provides selectivity for less sterically hindered reactants. |

| Electronic Effect | Modulates electrophilicity of sulfur | The electron-donating resonance effect can slightly decrease reactivity towards nucleophiles. |

| Flexibility | Allows adaptive geometry | May allow reactions that are blocked by more rigid bulky groups. |

Comparative Analysis with Halogenated Analogues (e.g., Fluorinated)

Comparing 4-Cyclopentyloxy-benzenesulfonyl chloride with its halogenated analogues, particularly fluorinated ones like 4-Fluorobenzenesulfonyl chloride, highlights the distinct roles of different substituents in directing chemical reactivity.

Detailed Research Findings:

The primary difference lies in the electronic nature of the para-substituent. The cyclopentyloxy group is, on balance, electron-donating, whereas a fluorine atom is strongly electron-withdrawing due to its high electronegativity.

Reactivity: The strong inductive electron-withdrawing effect of the fluorine atom in 4-Fluorobenzenesulfonyl chloride makes the sulfur atom of the sulfonyl chloride group more electron-deficient and thus more electrophilic. This heightened electrophilicity generally leads to a faster rate of reaction with nucleophiles compared to this compound, where the electron-donating nature of the alkoxy group can slightly dampen this reactivity.

Physical Properties: The substitution also significantly alters the molecule's physical properties. The cyclopentyloxy group increases the lipophilicity (hydrophobicity) of the molecule to a greater extent than a single fluorine atom, which affects its solubility in different solvents and potentially its interactions in biological systems.

This comparative analysis is crucial for fine-tuning the properties of benzenesulfonyl chloride derivatives for specific applications. If high reactivity is desired, an electron-withdrawing group like fluorine is preferable. Conversely, if modulated reactivity and increased lipophilicity are needed, a group like cyclopentyloxy is a more suitable choice.

Table 2: Comparative Properties of 4-Substituted Benzenesulfonyl Chlorides

| Property | This compound | 4-Fluorobenzenesulfonyl chloride |

|---|---|---|

| CAS Number | 914203-23-9 chemscene.com | 349-88-2 sigmaaldrich.com |

| Molecular Formula | C₁₁H₁₃ClO₃S chemscene.com | C₆H₄ClFO₂S sigmaaldrich.com |

| Molecular Weight | 260.74 g/mol chemscene.com | 194.61 g/mol sigmaaldrich.com |

| Para-Substituent | -OC₅H₉ | -F |

| Electronic Effect | Electron-donating (resonance) > Electron-withdrawing (inductive) | Strongly electron-withdrawing (inductive) |

| Predicted Reactivity | Moderated | Enhanced |

| Predicted LogP | 2.9355 chemscene.com | ~1.8-2.2 |

Impact of Aromatic Substituents (e.g., Methyl, Fluoro, Alkoxy Groups) on Reaction Outcomes

The identity and position of substituents on the aromatic ring of benzenesulfonyl chlorides are critical determinants of reaction outcomes. libretexts.org These groups can either activate or deactivate the ring towards certain reactions and influence the reactivity of the sulfonyl chloride functional group itself through inductive and resonance effects. msu.edu

Detailed Research Findings:

Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) and alkoxy (-OR) groups are classified as electron-donating. msu.edu They increase the electron density on the aromatic ring. This effect can slightly decrease the electrophilicity of the sulfonyl sulfur, potentially slowing down nucleophilic substitution reactions at that site compared to unsubstituted benzenesulfonyl chloride. researchgate.net For example, studies on the solvolysis of various 4-X-benzenesulfonyl chlorides have shown that electron-donating groups like MeO and Me decrease the reaction rate. researchgate.net

Electron-Withdrawing Groups (EWGs): Halogens (e.g., -F, -Cl) and nitro groups (-NO₂) are electron-withdrawing. They pull electron density away from the aromatic ring, making the sulfonyl sulfur more electrophilic and thus more susceptible to nucleophilic attack. msu.educdnsciencepub.com This generally leads to an increase in the reaction rate for nucleophilic substitutions. The position of the substituent is also crucial; for instance, a nitro group at the meta position results in the formation of a radical anion intermediate, whereas ortho and para positions lead to a "sticky" dissociative electron transfer mechanism. cdnsciencepub.com

Steric Effects: In addition to electronic effects, the size of the substituent can play a role. Ortho-substituents, regardless of their electronic nature, can introduce steric hindrance around the reaction center. Interestingly, some studies have shown a counterintuitive "steric acceleration" in the nucleophilic substitution of ortho-alkyl substituted arenesulfonyl chlorides, which is attributed to the relief of ground-state strain upon moving to the transition state. mdpi.com

The predictable nature of these substituent effects is a cornerstone of synthetic organic chemistry, allowing chemists to design molecules with tailored reactivity for specific synthetic goals, such as the synthesis of sulfonamides. researchgate.netresearchgate.net

Table 3: Effect of Para-Substituents on the Reactivity of Benzenesulfonyl Chloride

| Substituent (at para-position) | Class | Electronic Effect | Impact on Sulfonyl Group Reactivity |

|---|---|---|---|

| -OCH₃ (Alkoxy) | EDG | Strong Resonance Donation, Weak Inductive Withdrawal | Decreases |

| -CH₃ (Methyl) | EDG | Inductive Donation, Hyperconjugation | Decreases |

| -H (Hydrogen) | Reference | None | Baseline |

| -F (Fluoro) | EWG | Strong Inductive Withdrawal, Weak Resonance Donation | Increases |

| -NO₂ (Nitro) | EWG | Strong Inductive and Resonance Withdrawal | Strongly Increases |

Quantitative Structure-Activity Relationship (QSAR) Investigations of Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. niscpr.res.in For derivatives of this compound, such as the corresponding sulfonamides, QSAR can be a powerful tool for predicting their efficacy and guiding the design of new, more potent analogues. researchgate.net

Detailed Research Findings:

QSAR models are built using calculated molecular descriptors that quantify various aspects of a molecule's structure. These descriptors can be categorized as electronic, steric, and lipophilic.

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and Hammett constants (σ). These are crucial for modeling reactions where charge distribution and orbital interactions are important. niscpr.res.inubaya.ac.id

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and molar refractivity (CMR). Steric parameters are vital for understanding how a molecule fits into a binding site or how its size affects reaction rates. ubaya.ac.id

Lipophilic Descriptors: The partition coefficient (LogP) is the most common lipophilic descriptor. It measures a compound's relative solubility in a nonpolar solvent (like octanol) versus a polar solvent (like water). Lipophilicity is a key factor in determining how a molecule is absorbed, distributed, and transported in biological systems. niscpr.res.in

In the context of benzenesulfonamide (B165840) derivatives, QSAR studies have successfully correlated these descriptors with various biological activities, including antimicrobial and enzyme inhibitory effects. niscpr.res.innih.gov For example, a dependency between increased lipophilicity (from longer alkyl chains) and enhanced antimicrobial activity was observed in a series of benzenesulfonamide derivatives. niscpr.res.in By analyzing the QSAR model, researchers can identify which structural features are most important for a desired activity, allowing for the rational design of new derivatives with improved properties. frontiersin.org

Table 4: Key QSAR Descriptors for this compound Analogues

| Descriptor Type | Example Descriptor | Information Provided | Relevance |

|---|---|---|---|

| Electronic | HOMO/LUMO Energies | Electron-donating/accepting ability | Predicts reactivity in charge-transfer interactions. |

| Steric | Molar Refractivity (CMR) | Molecular volume and polarizability | Influences binding affinity and steric hindrance. |

| Lipophilic | LogP | Hydrophobicity/Hydrophilicity | Affects solubility, membrane permeability, and transport. |

| Topological | Topological Polar Surface Area (TPSA) | Surface area of polar atoms | Predicts transport properties like cell permeability. chemscene.com |

Advanced Characterization Techniques in the Study of 4 Cyclopentyloxy Benzenesulfonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 4-Cyclopentyloxy-benzenesulfonyl chloride, ¹H and ¹³C NMR spectra offer unambiguous evidence for its structure.

In the ¹H NMR spectrum, the aromatic protons present as a characteristic AA'BB' system of two doublets, consistent with a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-withdrawing sulfonyl chloride group are expected to appear further downfield compared to the protons ortho to the electron-donating cyclopentyloxy group. The methine proton of the cyclopentyloxy group (the proton on the carbon directly attached to the oxygen) appears as a multiplet, significantly deshielded due to the adjacent oxygen atom. The remaining methylene (B1212753) protons of the cyclopentyl ring typically appear as a complex series of multiplets in the upfield aliphatic region.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbon atom attached to the sulfonyl chloride group (C1) is typically shifted downfield. The carbon atom bonded to the ether oxygen (C4) also experiences a significant downfield shift. The remaining aromatic carbons and the carbons of the cyclopentyl ring appear at characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are estimated values based on analogous compounds and substituent effects.)

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aromatic H (ortho to -SO₂Cl) | 7.85 - 7.95 (d) | |

| Aromatic H (ortho to -OC₅H₉) | 7.00 - 7.10 (d) | |

| Cyclopentyloxy CH | 4.80 - 4.95 (m) | ~82 |

| Cyclopentyloxy CH₂ | 1.60 - 2.00 (m) | ~33, ~24 |

| Aromatic C (C-SO₂Cl) | ~145 | |

| Aromatic C (C-O) | ~164 | |

| Aromatic C (CH, ortho to -SO₂Cl) | ~130 | |

| Aromatic C (CH, ortho to -OC₅H₉) | ~116 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.

The most diagnostic peaks are those corresponding to the sulfonyl chloride group. Strong, distinct bands representing the asymmetric and symmetric stretching vibrations of the S=O bonds are expected in the regions of 1375-1410 cm⁻¹ and 1170-1204 cm⁻¹, respectively. scribd.com The presence of the aromatic ring is indicated by C-H stretching vibrations typically appearing just above 3000 cm⁻¹ and C=C in-ring stretching vibrations around 1475-1600 cm⁻¹. libretexts.orgpressbooks.pub The cyclopentyloxy group is identified by aliphatic C-H stretching absorptions just below 3000 cm⁻¹ and a characteristic C-O-C (aryl-alkyl ether) stretching band, which typically appears as a strong absorption in the 1240-1260 cm⁻¹ region. nist.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3100 - 3000 | C-H Stretch | Aromatic | Medium |

| 2980 - 2870 | C-H Stretch | Aliphatic (Cyclopentyl) | Medium-Strong |

| ~1585, ~1475 | C=C Stretch | Aromatic Ring | Medium |

| 1385 - 1395 | S=O Asymmetric Stretch | Sulfonyl Chloride | Strong |

| 1240 - 1260 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | Strong |

| 1175 - 1185 | S=O Symmetric Stretch | Sulfonyl Chloride | Strong |

| 850 - 550 | C-Cl Stretch | Chloroalkane (part of SO₂Cl) | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns under ionization.

For this compound (C₁₁H₁₃ClO₃S), the molecular weight is 260.74 g/mol . In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 260. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z 262 with about one-third the intensity of the M⁺ peak is expected, confirming the presence of one chlorine atom. acs.org

Electron impact (EI) ionization would likely induce fragmentation. Common fragmentation pathways for aryl sulfonyl chlorides include the loss of a chlorine radical (M - 35) and the loss of sulfur dioxide (M - 64). acs.orgnist.gov Fragmentation of the ether linkage is also common, often involving the loss of the cyclopentyl group or cyclopentene (B43876). miamioh.edublogspot.com

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |

| 260/262 | [C₁₁H₁₃ClO₃S]⁺ | (Molecular Ion) |

| 225 | [C₁₁H₁₃O₃S]⁺ | •Cl |

| 192/194 | [C₁₁H₁₃ClO]⁺ | SO₂ |

| 157 | [C₆H₅O₃S]⁺ | •C₅H₈ |

| 93 | [C₆H₅O]⁺ | •SO₂, •C₅H₈ |

X-ray Diffraction (XRD) for Crystalline Structure Determination

While specific, publicly available crystal structure data for this compound was not found, analysis of closely related structures, such as other 4-substituted benzenesulfonyl derivatives, provides insight into the expected structural features. nih.govresearchgate.net An XRD analysis would yield precise unit cell dimensions (a, b, c, α, β, γ), the crystal system (e.g., monoclinic, orthorhombic), and the space group. For example, the related compound 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide crystallizes in the monoclinic system. researchgate.net Such an analysis would confirm the geometry around the tetrahedral sulfur atom and the planarity of the benzene ring. It would also reveal the conformation of the cyclopentyloxy group and how the molecules pack together in the crystal lattice, including any significant intermolecular interactions.

Table 4: Illustrative Crystallographic Data Based on a Related Aryl Sulfonyl Compound (Note: This is example data from a related structure and does not represent this compound.)

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 9.8 |

| c (Å) | 14.2 |

| β (°) | 98.5 |

| Volume (ų) | 1445 |

| Z (molecules/unit cell) | 4 |

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is essential for determining the thermal stability and decomposition profile of a compound.

Aryl sulfonyl chlorides are known to have limited thermal stability, often decomposing at elevated temperatures. nih.gov Research on a closely related compound, 4-(Cyclopentyloxy)-3-methylbenzenesulfonyl chloride, indicates that it has a thermal decomposition onset at approximately 150°C. This suggests that this compound likely possesses similar thermal stability. A typical TGA experiment would involve heating the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere. The resulting TGA curve would plot the percentage of weight loss against temperature, with the onset temperature of the major weight loss step indicating the beginning of thermal decomposition. This information is critical for establishing safe handling and storage temperatures for the compound.

Computational and Theoretical Chemistry Applications

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Reaction Pathways

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of a molecule. scispace.com For 4-Cyclopentyloxy-benzenesulfonyl chloride, these calculations can predict a range of parameters that govern its reactivity and spectroscopic behavior.

Electronic Structure: DFT methods can be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For instance, in studies of various benzene (B151609) derivatives, the contribution of different atoms to the HOMO and LUMO orbitals has been analyzed to understand substituent effects. scispace.com Similar analyses for this compound would reveal how the cyclopentyloxy group influences the electron distribution in the benzene ring and the sulfonyl chloride moiety.

Reactivity Descriptors: Quantum chemical calculations can also determine various reactivity descriptors, such as molecular electrostatic potential (MEP), which maps the electron density to identify regions susceptible to electrophilic and nucleophilic attack. For a sulfonyl chloride, the sulfur atom is expected to be highly electrophilic, a feature that can be quantified and visualized using MEP maps.

Reaction Pathways: These computational methods can model the transition states and energy barriers of chemical reactions. For this compound, this could involve modeling its reaction with various nucleophiles, such as amines, to form sulfonamides. By calculating the activation energies, one could predict the feasibility and kinetics of different synthetic routes. researchgate.net

Molecular Modeling and Dynamics Simulations to Predict Conformation and Interactions

Molecular modeling and molecular dynamics (MD) simulations provide insights into the three-dimensional structure and dynamic behavior of molecules. These techniques are crucial for understanding how a molecule like this compound might adopt different conformations and how it interacts with its environment, such as a solvent or a biological receptor. acs.org

Conformational Analysis: The cyclopentyloxy group in this compound has conformational flexibility. Molecular mechanics force fields can be used to perform conformational searches to identify low-energy structures. For related benzenesulfonyl chlorides, studies have determined the torsion angles between the benzene ring and the sulfonyl chloride group, revealing the preferred spatial arrangement of the substituents. researchgate.net

Molecular Dynamics Simulations: MD simulations can model the movement of atoms in a molecule over time, providing a dynamic picture of its behavior. researchgate.net For this compound, an MD simulation in a solvent like water or an organic solvent could reveal information about its solvation and how the flexible cyclopentyloxy group behaves in solution. In the context of drug design, MD simulations are used to study the stability of a ligand bound to a protein target. nih.gov

Computational Design and Virtual Screening of Novel Sulfonyl-Based Scaffolds

The sulfonyl group is a key pharmacophore in many therapeutic agents. researchgate.net Computational techniques play a vital role in the design and virtual screening of new drug candidates based on sulfonyl scaffolds.

Scaffold-Based Design: Starting with the this compound scaffold, new derivatives can be designed in silico by adding or modifying functional groups. These modifications can be guided by quantitative structure-activity relationship (QSAR) models, which correlate structural features with biological activity. nih.gov

Virtual Screening: Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.gov If this compound were identified as a hit compound for a particular target, its structure could be used as a query in similarity searches or pharmacophore-based screening to find other potential inhibitors.

In Silico Predictions for Compound Properties and Interactions (e.g., Docking Studies)

In silico methods are widely used to predict the physicochemical properties and biological interactions of compounds, which is crucial in the early stages of drug discovery.

Prediction of Physicochemical Properties: Various computational tools can predict properties such as lipophilicity (logP), aqueous solubility (logS), and topological polar surface area (TPSA), which are important for a compound's pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion - ADME). mdpi.comnih.govnih.gov Some pre-calculated properties for this compound are available from chemical supplier databases.

| Property | Value |

|---|---|

| Topological Polar Surface Area (TPSA) | 42.5 Ų |

| Octanol/Water Partition Coefficient (logP) | 1.3 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 3 |

Note: These values are computationally predicted and may vary depending on the algorithm used. Data sourced from publicly available chemical databases.

Molecular Docking: Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This technique is essential for understanding the potential mechanism of action of a drug candidate and for structure-based drug design. For derivatives of this compound, such as sulfonamides, docking studies could be performed to predict their binding affinity and interactions with the active site of a target enzyme, for example, carbonic anhydrase. nih.govekb.eg The results of docking studies are often reported as a docking score, which estimates the binding affinity, and a detailed visualization of the binding mode, showing key interactions like hydrogen bonds and hydrophobic contacts. researchgate.net

Future Perspectives and Emerging Research Avenues in 4 Cyclopentyloxy Benzenesulfonyl Chloride Chemistry

Development of Highly Selective and Efficient Catalytic Systems for Functionalization

The reactivity of the sulfonyl chloride group makes 4-Cyclopentyloxy-benzenesulfonyl chloride a valuable precursor for a variety of derivatives, primarily sulfonamides and sulfonate esters. amebaownd.com However, future advancements will hinge on the development of catalytic systems that can selectively functionalize other parts of the molecule or utilize the sulfonyl chloride group in novel transformations. Research is moving beyond traditional applications to explore more sophisticated, catalyzed reactions.

Key research avenues include:

Photocatalytic Systems: Visible-light photocatalysis offers a powerful tool for activating otherwise inert bonds under mild conditions. Future research could develop copper(II)-quinoline complexes or similar photocatalysts for the chlorosulfonylation of alkenes and alkynes using this compound, enabling the creation of complex sulfonated molecules.

Transition-Metal Catalyzed Cross-Coupling: While challenging, the direct use of sulfonyl chlorides as coupling partners in reactions like Suzuki or Heck couplings is a significant area of interest. Developing nickel or palladium catalysts capable of activating the S-Cl bond of this compound would open new pathways for carbon-carbon bond formation.

Recyclable and Supported Catalysts: To enhance sustainability and cost-effectiveness, research into recyclable catalytic systems is crucial. The development of reagents like magnetic cobalt/carbon hybrid ring-opening metathesis polymerization (ROMP)-derived benzenesulfonyl chlorides provides a template for creating recoverable and reusable versions of this compound-based reagents. nih.gov This approach minimizes waste and simplifies product purification. nih.gov

| Catalytic System | Potential Application for this compound | Key Advantages |

| Visible-Light Photocatalysis | Selective functionalization of unsaturated bonds (alkenes/alkynes). | Mild reaction conditions, high functional group tolerance. |

| Transition-Metal Catalysis | C-C and C-N bond formation via cross-coupling reactions. | Direct installation of the sulfonyl moiety onto complex scaffolds. |

| Recyclable Magnetic Catalysts | Use in scalable reactions where reagent recovery is desired. | Reduced waste, improved process economy, sustainability. nih.gov |

Integration into Automated and High-Throughput Synthesis Platforms

The transition from laboratory-scale batch synthesis to automated, continuous-flow production is a major trend in modern chemistry, offering improved safety, consistency, and efficiency. researchgate.netmdpi.com The synthesis of aryl sulfonyl chlorides, which often involves hazardous reagents like chlorosulfonic acid, is particularly well-suited for this transition. researchgate.netmdpi.com

Future developments will likely focus on:

Continuous-Flow Synthesis: Implementing the production of this compound in automated systems using continuous stirred-tank reactors (CSTRs) and continuous filtration can provide safer handling of corrosive reagents and lead to significant improvements in spacetime yield. researchgate.netmdpi.com This approach has been successfully demonstrated for the scalable production of other aryl sulfonyl chlorides. researchgate.net

High-Throughput Experimentation (HTE): Automated platforms can be used to rapidly screen a wide range of reaction conditions for the synthesis and derivatization of this compound. This allows for the rapid optimization of reaction yields and the discovery of novel reactivity, accelerating the development of new pharmaceuticals and materials.

Process Analytical Technology (PAT): Integrating real-time monitoring tools (e.g., online NMR or IR spectroscopy) into automated synthesis platforms will allow for precise control over reaction parameters, ensuring high purity and minimizing the formation of by-products like the corresponding sulfonic acid. mdpi.comresearchgate.net

| Synthesis Platform | Key Features | Advantages for this compound |

| Batch Synthesis | Traditional, single-vessel reactions. | Simple setup for small-scale lab synthesis. |

| Automated Continuous Flow | Use of CSTRs, pumps, and continuous filtration. researchgate.netmdpi.com | Enhanced safety, improved consistency, higher spacetime yield, scalability. researchgate.netmdpi.com |

| High-Throughput Screening | Miniaturized, parallel reaction setups. | Rapid optimization of reaction conditions and library synthesis. |

Exploration of Novel Bio-orthogonal Reaction Strategies